molecular formula C24H21ClO3 B12724481 alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol CAS No. 94830-73-6

alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol

Cat. No.: B12724481
CAS No.: 94830-73-6
M. Wt: 392.9 g/mol
InChI Key: GSBHFRGDXKZSBY-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with chlorophenyl, ethoxy, and phenylmethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve the use of aromatic solvents such as benzene, toluene, or xylene, and chlorinated hydrocarbons like dichloromethane . The process typically requires precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For instance, it could inhibit the breakdown of neurotransmitters, leading to prolonged activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol stands out due to its unique combination of substituents on the benzofuran core, which imparts distinct chemical and biological properties

Properties

CAS No.

94830-73-6

Molecular Formula

C24H21ClO3

Molecular Weight

392.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-(7-ethoxy-1-benzofuran-2-yl)-2-phenylethanol

InChI

InChI=1S/C24H21ClO3/c1-2-27-21-10-6-9-18-15-22(28-23(18)21)24(26,16-17-7-4-3-5-8-17)19-11-13-20(25)14-12-19/h3-15,26H,2,16H2,1H3

InChI Key

GSBHFRGDXKZSBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(CC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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